REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7](N)=[CH:6][CH:5]=[CH:4][N:3]=1.ClC1([S:16](Cl)(=[O:18])=[O:17])C=CC=CN1.[N:20]([O-])=O.[Na+].S(Cl)(Cl)(=O)=O.C(NCC1C=CC=CC=1)C1C=CC=CC=1>>[Cl:1][C:2]1[C:7]([S:16]([NH2:20])(=[O:18])=[O:17])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3|
|
Name
|
2-halopyridine sulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1N
|
Name
|
2-chloropyridinesulfonyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1(NC=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NCC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is illustrated in Reaction Scheme L
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |